molecular formula C16H19N4O5P B15167438 Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- CAS No. 643028-88-0

Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-

Cat. No.: B15167438
CAS No.: 643028-88-0
M. Wt: 378.32 g/mol
InChI Key: QACNUKLVNIYKLO-UHFFFAOYSA-N
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Description

Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- (hereafter referred to as Compound A), is a structurally complex phosphonic acid derivative featuring a purine core substituted with a phenyl group at position 6 and a phosphonic acid moiety linked via a hydroxybutoxy chain. This compound belongs to a broader class of organophosphorus compounds known for their diverse biological and chemical applications, including antiviral, antibacterial, and enzyme inhibition activities.

The hydroxybutoxy linker in Compound A likely influences its pharmacokinetic behavior, such as membrane permeability and metabolic resistance, compared to shorter-chain analogs. The phenyl substitution on the purine ring may modulate interactions with biological targets, such as kinases or nucleotide-binding enzymes, by altering steric and electronic properties .

Properties

CAS No.

643028-88-0

Molecular Formula

C16H19N4O5P

Molecular Weight

378.32 g/mol

IUPAC Name

[4-hydroxy-3-(6-phenylpurin-9-yl)butoxy]methylphosphonic acid

InChI

InChI=1S/C16H19N4O5P/c21-8-13(6-7-25-11-26(22,23)24)20-10-19-15-14(17-9-18-16(15)20)12-4-2-1-3-5-12/h1-5,9-10,13,21H,6-8,11H2,(H2,22,23,24)

InChI Key

QACNUKLVNIYKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C(CCOCP(=O)(O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method includes the use of dialkyl or diaryl phosphonates, which undergo hydrolysis to yield the desired phosphonic acid compound . The reaction conditions often require acidic environments, such as the use of hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality phosphonic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction

Scientific Research Applications

It appears the query is asking for information on the applications of a specific phosphonic acid derivative, but there is some conflicting information in the search results regarding the exact structure. The query specifies "Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-", while some search results have slightly different structures. Therefore, the following will focus on the applications of phosphonic acids and related compounds, while noting the specific structures where possible.

Overview of Phosphonic Acids
Phosphonic acids are organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms (two in hydroxyl form and one double-bonded) and a carbon atom. They exhibit diverse biological activities due to their structural similarity to phosphate groups and are utilized in medicinal chemistry.

Applications of Phosphonic Acids and Derivatives

  • Medicinal Chemistry:
    • Phosphonic acids are used in medicinal chemistry because of their structural similarity to phosphate groups. This allows them to interact with biological systems, influencing cellular processes, modulating enzyme activities, and influencing signaling pathways, particularly those related to nucleic acid metabolism. Their structural similarity to phosphate groups allows them to mimic natural substrates, potentially leading to competitive inhibition or activation of specific biochemical pathways.
  • Research
    • Modulating Enzyme Activities and Signaling Pathways Research has indicated that phosphonic acids interact with biological systems in ways that can influence cellular processes. Studies have shown that they can modulate enzyme activities and influence signaling pathways, particularly those related to nucleic acid metabolism.

Specific Compounds and their potential applications

It's difficult to pinpoint the exact applications of "Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-" due to the limited information and some inconsistencies in the search results. However, the search results do provide information on similar compounds:

  • (2R,3S,4R,5R)-5-(6-amino-2-phenyl-purin-9-yl) derivative: PubChem lists this compound, also known as 5'-O-[Hydroxy({hydroxy[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)ethoxy]phosphoryl}methyl)phosphoryl]-2-phenyladenosine, which may have potential applications related to adenosine and purine metabolism.
  • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({[hydroxy({3-hydroxy-2,2-dimethyl-3-[(2-{[2-(prop-2-enoylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]propoxy})phosphoryl]oxy})phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid: This complex phosphonic acid derivative, also listed in PubChem , may have applications related to cell signaling or enzyme regulation.
  • [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid bis[2-[(2-hydroxyethyl)dithio]ethyl] ester : J-Global identifies this as a substance with a "decided structure," suggesting it has been synthesized and characterized. Its potential applications are not specified in the search results.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A shares structural similarities with several phosphonic acid derivatives, particularly those containing purine or adenine cores. Below is a comparative analysis of key analogs:

Compound Key Structural Features Molecular Weight Key Properties/Applications
Compound A 6-phenylpurine, 4-hydroxybutoxy linker, phosphonic acid ~427.3 g/mol* Hypothesized antiviral/kinase inhibition; enhanced solubility due to phosphonic acid
Fosfomycin (C3H7O4P) Epoxide, phosphonic acid 138.06 g/mol Broad-spectrum antibiotic; inhibits cell wall synthesis; high urinary excretion
Phosphonic acid, [[2-[6-(diethylamino)-9H-purin-9-yl]ethoxy]methyl]- 6-diethylaminopurine, ethoxy linker, phosphonic acid 329.29 g/mol Potential kinase modulator; moderate solubility in aqueous buffers
Phosphonic acid, [[(1R)-2-[6-(cyclopropylamino)-9H-purin-9-yl]-1-methylethoxy]methyl]- 6-cyclopropylaminopurine, chiral methylethoxy linker, phosphonic acid ~355.3 g/mol* Antiviral candidate; improved metabolic stability due to cyclopropyl group
EMPA (Ethyl methylphosphonic acid) Short alkyl chain, phosphonic acid 124.08 g/mol Hydrolysis product of organophosphate nerve agents; used in forensic detection

*Calculated based on molecular formula.

Pharmacokinetic and Physicochemical Properties

  • Solubility: Phosphonic acid derivatives generally exhibit high water solubility due to ionization at physiological pH. Compound A’s hydroxybutoxy linker may further enhance solubility compared to shorter-chain analogs like [[2-[6-(diethylamino)-purinyl]ethoxy]methyl]-phosphonic acid .
  • Metabolic Stability: The phenyl group in Compound A may reduce susceptibility to oxidative metabolism compared to alkyl-substituted purines (e.g., diethylamino or cyclopropylamino analogs) .
  • Bioavailability : Fosfomycin demonstrates 34–58% oral bioavailability due to active transport mechanisms, whereas Compound A ’s larger size and polar groups likely limit passive diffusion, necessitating prodrug strategies .

Research Findings and Data

Stability and Hydrolysis

  • Compound A is expected to resist hydrolysis under neutral conditions due to the stable C-P bond in phosphonic acids. In contrast, EMPA (a nerve agent metabolite) hydrolyzes rapidly in alkaline environments .
  • The hydroxybutoxy linker may undergo oxidative metabolism, generating intermediates detectable via LC-MS, a common strategy for phosphonate drug monitoring .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-?

  • Methodology :

  • Step 1 : Start with a purine derivative (e.g., 6-phenyl-9H-purine) and functionalize the hydroxyl group via alkylation using a butoxy linker.
  • Step 2 : Introduce the phosphonic acid group through a Michaelis-Arbuzov reaction or phosphorylation with phosphorous trichloride followed by hydrolysis .
  • Step 3 : Purify intermediates using column chromatography (silica gel, methanol/chloroform gradients) and confirm purity via HPLC (>98%) .
  • Key Challenges : Protecting reactive groups (e.g., purine amines) during phosphorylation to avoid side reactions .

Q. How can spectroscopic techniques elucidate the structure of this compound?

  • Analytical Workflow :

  • NMR : Use 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR to confirm the phosphonic acid moiety (δ ~10-15 ppm for 31P^{31}\text{P}) and the purine aromatic protons (δ ~8.0-8.5 ppm). 13C^{13}\text{C}-NMR can resolve the butoxy linker’s stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M-H]^- for phosphonic acid) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with counterions (e.g., sodium) and analyze diffraction data .

Advanced Research Questions

Q. How to design experiments evaluating its inhibition of viral polymerases?

  • Experimental Design :

  • Assay Setup : Use reverse transcriptase (RT) or DNA polymerase assays (e.g., HIV-1 RT) with fluorescent dNTP analogs. Compare IC50_{50} values against known inhibitors like Adefovir .
  • Controls : Include negative controls (no inhibitor) and positive controls (e.g., Tenofovir).
  • Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive inhibition .
  • Structural Analysis : Use molecular docking (PDB: 3L4, 3L5) to model interactions between the phosphonic acid group and the polymerase active site .

Q. How to resolve discrepancies in phosphonic acid quantification from degradation vs. intact compound?

  • Analytical Strategy :

  • Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/0.1% formic acid) to separate the parent compound from degradation products (e.g., free phosphonic acid) .
  • Quantification : Apply molar conversion factors (e.g., phosphonic acid to fosetyl equivalent: 0.1 mg/kg × 110/82 = 0.13 mg/kg) if degradation is suspected .
  • Validation : Spike samples with stable isotope-labeled internal standards (e.g., 13C^{13}\text{C}-phosphonic acid) to correct for matrix effects .

Q. What strategies improve bioavailability given the compound’s physicochemical limitations?

  • Optimization Approaches :

  • Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Salt Formation : Prepare sodium or potassium salts (as in ) to improve aqueous solubility .
  • Nanoparticle Encapsulation : Use liposomal carriers to bypass rapid renal clearance of phosphonic acids .

Q. How to differentiate endogenous vs. exogenous phosphonic acid in plant studies?

  • Source Discrimination :

  • Isotopic Labeling : Apply 32P^{32}\text{P}-labeled compound to track exogenous phosphonic acid uptake vs. natural biosynthesis .
  • Metabolite Profiling : Use LC-MS/MS to detect unique metabolites (e.g., purine conjugates) associated with the synthetic compound .
  • Regulatory Thresholds : Cross-reference detection limits (RL = 0.01–0.2 mg/kg) with organic certification guidelines to rule out contamination .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under varying pH conditions?

  • Resolution Steps :

  • Condition Screening : Replicate stability studies (pH 1–10, 37°C) using standardized buffers and quantify degradation via 31P^{31}\text{P}-NMR .
  • Degradation Pathways : Identify primary breakdown products (e.g., phosphonate esters) and correlate with enzymatic activity in target tissues .
  • Environmental Factors : Control for light, temperature, and metal ions (e.g., Ca2+^{2+}) that may catalyze hydrolysis .

Methodological Tables

Table 1 : Key Analytical Parameters for Phosphonic Acid Detection

ParameterHPLC ConditionsMS SettingsReference
ColumnC18, 5 µmESI (-), m/z 287.216
Mobile PhaseAcetonitrile/0.1% FACollision Energy: 20 eV
LOD/LOQ0.01 mg/kgInternal Standard: 13C^{13}\text{C}-labeled

Table 2 : Comparative Bioavailability Strategies

StrategyAdvantageLimitationReference
ProdrugEnhanced absorptionMetabolic variability
Salt FormImproved solubilitypH-dependent stability
LiposomesTargeted deliveryComplex synthesis

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